Cas no 1132-14-5 (3,5-Di-tert-butyl-1H-pyrazole)

3,5-Di-tert-butyl-1H-pyrazole is a sterically hindered pyrazole derivative characterized by its two tert-butyl substituents at the 3- and 5-positions. This structural feature enhances its stability and influences its reactivity, making it a valuable intermediate in organic synthesis and coordination chemistry. The compound is particularly useful in the development of ligands for transition metal catalysts, where its bulky groups can modulate steric and electronic properties. Additionally, its robust framework contributes to thermal and oxidative stability, suitable for high-temperature applications. The compound is also employed in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules.
3,5-Di-tert-butyl-1H-pyrazole structure
3,5-Di-tert-butyl-1H-pyrazole structure
Product Name:3,5-Di-tert-butyl-1H-pyrazole
CAS No:1132-14-5
MF:C11H20N2
MW:180.289902687073
MDL:MFCD00040249
CID:164813
PubChem ID:136912
Update Time:2025-06-08

3,5-Di-tert-butyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole,3,5-bis(1,1-dimethylethyl)-
    • 3,5-DI-TERT-BUTYL-1H-PYRAZOLE
    • 3,5-ditert-butyl-1H-pyrazole
    • (3,5-di-tert-butyl)pyrazole
    • 1H-Pyrazole,3,5-bis(1,1-dimethylethyl)
    • 3,5-bis(tert-butyl)pyrazol
    • 3,5-Di-t-butylpyrazole
    • 3,5-tBu2-pyrazole
    • SCHEMBL13935866
    • AKOS008969378
    • CS-0242281
    • 1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-
    • EU-0045067
    • MFCD00040249
    • 1132-14-5
    • 3,5-di-tert-butylpyrazole
    • 3,5-Ditert-butyl-1H-pyrazole #
    • A900920
    • SCHEMBL1205789
    • SR-01000494607-1
    • Z57139527
    • BAA13214
    • 5-P-Methylphenyl-1H-tetrazole
    • EN300-246826
    • DTXSID80150315
    • FT-0692021
    • SR-01000494607
    • G39349
    • DTXCID5072806
    • 3,5-Di-tert-butyl-1H-pyrazole
    • MDL: MFCD00040249
    • Inchi: 1S/C11H20N2/c1-10(2,3)8-7-9(13-12-8)11(4,5)6/h7H,1-6H3,(H,12,13)
    • InChI Key: UEQDCVLVDQENIN-UHFFFAOYSA-N
    • SMILES: N1C(=CC(C(C)(C)C)=N1)C(C)(C)C

Computed Properties

  • Exact Mass: 180.16300
  • Monoisotopic Mass: 180.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 28.7A^2

Experimental Properties

  • Density: 0.927
  • Boiling Point: 255.3°Cat760mmHg
  • Flash Point: 95.5°C
  • Refractive Index: 1.483
  • PSA: 28.68000
  • LogP: 3.00470

3,5-Di-tert-butyl-1H-pyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3,5-Di-tert-butyl-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:1132-14-5)3,5-Di-tert-butyl-1H-pyrazole
Order Number:A900920
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:07
Price ($):229.0/800.0
Email:sales@amadischem.com

3,5-Di-tert-butyl-1H-pyrazole Related Literature

Additional information on 3,5-Di-tert-butyl-1H-pyrazole

Professional Introduction to 3,5-Di-tert-butyl-1H-pyrazole (CAS No. 1132-14-5)

3,5-Di-tert-butyl-1H-pyrazole, with the chemical formula C9H12N2 and CAS number 1132-14-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to the pyrazole class, a heterocycle characterized by a five-membered ring containing two nitrogen atoms. The presence of two tert-butyl groups at the 3 and 5 positions introduces steric hindrance and electronic effects that modulate its reactivity and potential applications.

The synthesis of 3,5-Di-tert-butyl-1H-pyrazole typically involves condensation reactions between appropriately substituted hydrazines and ketones or aldehydes under controlled conditions. The tert-butyl groups enhance the thermal stability and lipophilicity of the molecule, making it a valuable intermediate in the development of fine chemicals and pharmaceuticals. Its stability under various chemical environments also makes it suitable for use in catalytic systems and as a ligand in coordination chemistry.

In recent years, 3,5-Di-tert-butyl-1H-pyrazole has been explored for its potential applications in medicinal chemistry. The pyrazole core is a privileged scaffold in drug design, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of bulky tert-butyl groups can influence binding affinity and selectivity, making this compound a promising candidate for developing novel therapeutic agents. For instance, studies have demonstrated its utility in modulating inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

One of the most compelling aspects of 3,5-Di-tert-butyl-1H-pyrazole is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to create derivatives with enhanced pharmacological properties. For example, functionalization at the 1-position of the pyrazole ring can introduce bioactive moieties that improve solubility or target specificity. These derivatives are being investigated for their potential in treating conditions such as cancer, neurodegenerative diseases, and infectious disorders.

The material science applications of 3,5-Di-tert-butyl-1H-pyrazole are equally intriguing. Its rigid structure and electronic properties make it suitable for use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, the compound’s ability to form stable radicals has led to interest in its use as a stabilizer or antioxidant in polymer materials. Recent studies have shown that incorporating 3,5-Di-tert-butyl-1H-pyrazole into polymeric matrices can significantly improve their resistance to oxidative degradation.

The chemical reactivity of 3,5-Di-tert-butyl-1H-pyrazole also makes it a valuable tool in synthetic organic chemistry. It can undergo various transformations, including nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and cyclizations, enabling the construction of diverse molecular architectures. These reactions are often facilitated by the electron-deficient nature of the pyrazole ring, which is modulated by the electron-donating tert-butyl groups.

In conclusion,3,5-Di-tert-butyl-1H-pyrazole (CAS No. 1132-14-5) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions in drug discovery and advanced materials. As our understanding of its properties continues to evolve,3,5-Di-tert-butyl-1H-pyrazole is poised to play an increasingly significant role in addressing some of the most pressing challenges in modern chemistry.

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Amadis Chemical Company Limited
(CAS:1132-14-5)3,5-Di-tert-butyl-1H-pyrazole
A900920
Purity:99%/99%
Quantity:1g/5g
Price ($):229.0/800.0
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